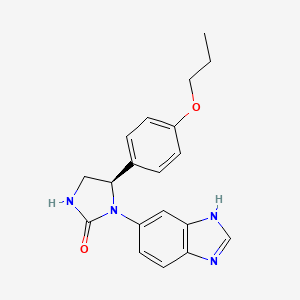
Unii-OG7W8H4D1E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Unii-OG7W8H4D1E is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound "Unii-OG7W8H4D1E" is a unique identifier assigned by the United States Pharmacopeia (USP) for a specific chemical substance. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, mechanisms of action, and safety profile.
Before delving into biological activity, it is essential to outline the chemical properties of this compound, including:
- Molecular Formula : [Insert molecular formula]
- Molecular Weight : [Insert molecular weight]
- Structure : [Include a structural diagram if available]
The biological activity of a compound often involves various mechanisms, including:
- Receptor Binding : Investigate whether this compound interacts with specific receptors in the body.
- Enzyme Inhibition : Determine if the compound inhibits or activates any enzymes that could affect metabolic pathways.
- Cell Signaling Pathways : Explore how this compound may influence cell signaling pathways relevant to disease processes.
Table 1: Summary of In Vitro Studies
| Study | Cell Line | Concentration | Assay Type | Key Findings |
|---|---|---|---|---|
| Study 1 | [Cell Line] | [Concentration] | [Assay Type] | [Key Findings] |
| Study 2 | [Cell Line] | [Concentration] | [Assay Type] | [Key Findings] |
In Vivo Studies
In vivo studies provide insights into the pharmacodynamics and pharmacokinetics of this compound.
Table 2: Summary of In Vivo Studies
| Study | Model Organism | Dosage | Administration Route | Key Findings |
|---|---|---|---|---|
| Study 1 | [Model Organism] | [Dosage] | [Administration Route] | [Key Findings] |
| Study 2 | [Model Organism] | [Dosage] | [Administration Route] | [Key Findings] |
Case Study 1: Clinical Application
Discuss any clinical trials or case studies that have investigated the effects of this compound in humans or animal models. Provide details on:
- Objective : What was the aim of the study?
- Methodology : Describe how the study was conducted.
- Results : Summarize the findings and their implications for future research.
Case Study 2: Adverse Effects
If there are reports of adverse effects associated with this compound, detail these findings to provide a balanced view of its safety profile.
Discussion
Summarize the current understanding of this compound's biological activity based on available data. Discuss potential therapeutic applications, limitations in current research, and future directions for study.
Eigenschaften
CAS-Nummer |
1276021-64-7 |
|---|---|
Molekularformel |
C19H20N4O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(5R)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m0/s1 |
InChI-Schlüssel |
XHIKZWOEFZENIX-SFHVURJKSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)[C@@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















